molecular formula C16H29ClN2Sn B2445155 2-Chloro-3-tributylstannylpyrazine CAS No. 446285-68-3

2-Chloro-3-tributylstannylpyrazine

Cat. No. B2445155
CAS RN: 446285-68-3
M. Wt: 403.58
InChI Key: GKQSRSVPELUIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-3-tributylstannylpyrazine” is a chemical compound with the CAS Number: 446285-68-3 . It has a molecular weight of 403.58 and is typically stored at 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Chloro-3-tributylstannylpyrazine” is 1S/C4H2ClN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 403.58 . It is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius . The density of the compound is 1.1706 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Light Emitting Properties

2-Chloro-3-tributylstannylpyrazine is used in synthesizing new rod-like conjugated molecules with a pyrazine or bipyrazine core. These molecules are connected to electron acceptor or donor groups through π-conjugated bridges, acting as transmitters for internal charge transfer (ICT). The synthesis involves metallation and transmetallation of 2-chloropyrazine derivatives, leading to bipyrazine cores through Stille cross-coupling reactions. The light-emitting properties of these molecules are significant for their absorption and emission spectra, highlighting their potential in optoelectronic applications (Hebbar et al., 2011).

DNA Binding and Antimicrobial Properties

Pyrazine derivatives, including those related to 2-Chloro-3-tributylstannylpyrazine, show a broad range of biological activities. For instance, chlorohydrazinopyrazine derivatives exhibit high affinity to DNA and demonstrate noteworthy physicochemical and cytotoxic properties. These compounds have shown potential in clinical applications due to their non-toxicity toward human cells and promising interaction with DNA. Additionally, their antimicrobial properties are notable, suggesting their use in developing new antimicrobial agents (Mech-Warda et al., 2022).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Chloro-3-tributylstannylpyrazine have been explored for their potential as CYP17 inhibitors and antiandrogens. Some compounds synthesized from this derivative exhibit potent inhibitory activity against human CYP17 enzyme and antagonistic action on androgen receptors. These properties suggest their application in the treatment of conditions like prostate cancer (Handratta et al., 2005).

Gas Chromatographic Analysis

2-Chloro-3-tributylstannylpyrazine-related compounds have been used in developing sensitive and specific gas chromatographic methods. These methods are vital for quantifying certain drugs in biological fluids, demonstrating the compound's role in enhancing analytical techniques in biochemistry and pharmacology (Zacchei et al., 1979).

Central Serotonin-like Activity

Certain 2-piperazinylpyrazine derivatives, structurally related to 2-Chloro-3-tributylstannylpyrazine, show potent central serotonin-like activity. This discovery is significant in developing new drugs targeting serotonin receptors, which are crucial in treating various psychiatric and neurological disorders (Lumma et al., 1978).

Safety and Hazards

The compound is classified as toxic . It is harmful to the environment . It is recommended to keep the compound away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tributyl-(3-chloropyrazin-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQSRSVPELUIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.